Acetylcysteine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

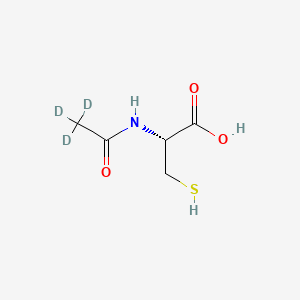

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-11-5 | |

| Record name | (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Acetylcysteine-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylcysteine-d3

This compound is the deuterated form of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for acetaminophen overdose.[1] In this compound, three hydrogen atoms on the acetyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution, while having a minimal impact on the molecule's size and shape, can significantly alter its pharmacokinetic properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and a longer biological half-life compared to its non-deuterated counterpart.[2][3]

This technical guide provides an in-depth overview of this compound, with a focus on its primary application in research as an internal standard for quantitative analysis and its role in studying metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of Acetylcysteine and its deuterated analog are summarized below. The primary difference lies in the molecular weight due to the substitution of three protium atoms with deuterium.

| Property | Acetylcysteine | This compound |

| Molecular Formula | C₅H₉NO₃S | C₅H₆D₃NO₃S |

| Molecular Weight | ~163.2 g/mol | ~166.2 g/mol |

| Synonyms | N-acetyl-L-cysteine, NAC | N-acetyl-L-cysteine-d3, NAC-d3 |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water and alcohol | Soluble in water and alcohol |

Primary Use in Research: Internal Standard in Mass Spectrometry

The most prevalent application of this compound in a research setting is as an internal standard for the quantification of N-acetylcysteine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Improved Accuracy and Precision: It closely mimics the analyte's behavior during sample preparation (extraction, derivatization) and ionization in the mass spectrometer, effectively correcting for matrix effects and variations in instrument response.

-

Co-elution with the Analyte: In chromatography, it typically co-elutes with the non-deuterated form, which is ideal for accurate quantification.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol: Quantification of N-acetylcysteine in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the determination of total N-acetylcysteine in human plasma, utilizing this compound as an internal standard.[4][5]

1. Sample Preparation:

-

Reduction: To measure total N-acetylcysteine (both free and disulfide-bound forms), a reducing agent such as dithiothreitol (DTT) is added to the plasma samples to reduce any oxidized forms of N-acetylcysteine back to its free thiol form.

-

Protein Precipitation: Proteins in the plasma are precipitated by adding a strong acid, such as trichloroacetic acid, which also helps to stabilize the N-acetylcysteine.[4]

-

Extraction: The analyte and internal standard are then extracted from the supernatant, often using a liquid-liquid extraction with a solvent like ethyl acetate.[6]

-

Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

The following table summarizes the key parameters for the chromatographic separation and mass spectrometric detection.

| Parameter | Condition |

| LC Column | C18 reverse-phase column |

| Mobile Phase | A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and a pH modifier (e.g., formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. Quantitative Data:

The mass transitions monitored for N-acetylcysteine and the internal standard, this compound, are crucial for their specific and sensitive detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-acetylcysteine | 164 | 122 |

| This compound (Internal Standard) | 167 | 123 |

The method is typically linear over a concentration range of 10-5000 ng/mL in human plasma.[4][5]

Experimental Workflow

Signaling Pathways of N-Acetylcysteine

While this compound is primarily used as a tool for analytical chemistry, its biological effects are presumed to be identical to those of N-acetylcysteine. The core of N-acetylcysteine's therapeutic and biological activity lies in its role as a precursor to the amino acid L-cysteine and, subsequently, the antioxidant glutathione (GSH).[7][8]

Glutathione Synthesis Pathway

N-acetylcysteine is readily deacetylated in the body to yield cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione, a critical intracellular antioxidant.

Nrf2-ARE Signaling Pathway

N-acetylcysteine can also exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like N-acetylcysteine can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cymbiotika.com [cymbiotika.com]

- 8. researchgate.net [researchgate.net]

- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Acetylcysteine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Acetylcysteine-d3. This deuterated analog of Acetylcysteine serves as a valuable internal standard in pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.

Chemical Properties

This compound, also known as N-Acetyl-L-cysteine-d3, is the N-acetylated form of the amino acid L-cysteine where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.

| Property | Value | References |

| Chemical Name | (2R)-2-(acetyl-d3-amino)-3-sulfanylpropanoic acid | [1] |

| Synonyms | N-Acetyl-L-cysteine-d3, NAC-d3 | [2] |

| CAS Number | 131685-11-5 | [3][4] |

| Molecular Formula | C₅H₆D₃NO₃S | [3][4] |

| Molecular Weight | 166.21 g/mol | [3][5] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen. In solvent: -80°C. | [2] |

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of non-deuterated Acetylcysteine, primarily involving the acetylation of L-cysteine. The key distinction is the use of a deuterated acetylating agent, such as acetic anhydride-d6.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-cysteine

-

Acetic anhydride-d6

-

Concentrated sulfuric acid (catalyst)

-

Cold water

-

Rectified spirit (for recrystallization)

Procedure:

-

In a clean, dry conical flask, add 1 gram of L-cysteine.

-

Carefully add 6 mL of acetic anhydride-d6 to the flask, followed by 6 drops of concentrated sulfuric acid. The addition of the acid should be done cautiously.

-

Thoroughly mix the contents of the flask.

-

Warm the reaction mixture on a water bath maintained at approximately 60°C for 20 minutes, with intermittent stirring.

-

Allow the flask to cool to room temperature.

-

Pour the reaction mixture in a thin stream into a beaker containing 10 mL of cold water, while stirring with a glass rod.

-

Filter the crude product and wash it thoroughly with cold water.

-

For purification, the crude product can be recrystallized from a 1:1 mixture of rectified spirit and water to yield a pure white, crystalline powder.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for confirming the successful deuteration of the acetyl group. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the acetyl methyl protons (around 2.0 ppm in the non-deuterated form) will be absent or significantly diminished, confirming the incorporation of deuterium. The other proton signals of the cysteine backbone would remain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The deuterated compound will exhibit a molecular ion peak that is 3 Da higher than that of non-deuterated Acetylcysteine. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. A common fragmentation involves the neutral loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citrate buffer, pH 7.0) and an organic solvent (e.g., methanol) in a 70:30 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength.

-

Sample Preparation: The sample is derivatized pre-chromatography, for instance, with a dinitrophenyl group, to enhance its chromatographic properties and detectability.[6]

Mechanism of Action and Signaling Pathway

Acetylcysteine, and by extension its deuterated form, is a precursor to the amino acid L-cysteine. Cysteine is a critical component in the biosynthesis of glutathione (GSH), a major endogenous antioxidant.[2][7] The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, Acetylcysteine helps to replenish intracellular GSH levels, thereby protecting cells from oxidative damage.[2]

The synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5]

Glutathione Synthesis Pathway:

Caption: Role of Acetylcysteine in Glutathione Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Cysteine in Glutathione Production Pathway -ETprotein [etprotein.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Mechanism and Application of Acetylcysteine-d3 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. The inherent complexity of biological samples (e.g., plasma, urine) can introduce significant variability during sample preparation and analysis, leading to potential inaccuracies. To counteract these variables, a robust internal standard (IS) is not just a recommendation but a necessity for reliable bioanalytical data.

An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards are widely considered the first choice for LC-MS/MS assays because they meet these criteria almost perfectly.[1] Acetylcysteine-d3, a deuterated analog of acetylcysteine, exemplifies such an ideal internal standard. This guide provides an in-depth technical overview of its mechanism of action and application in quantitative bioanalysis.

Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism is not a biological signaling pathway but a function of its physicochemical properties within the analytical workflow.

-

Physicochemical Mimicry : this compound is structurally identical to acetylcysteine, except that three hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical properties, such as polarity, solubility, or ionization efficiency. Consequently, during sample extraction, chromatography, and ionization, the analyte and the internal standard exhibit nearly identical behavior, including extraction recovery and susceptibility to matrix effects (ion suppression or enhancement).[2]

-

Chromatographic Co-elution : Due to their similar chemical nature, both acetylcysteine and this compound will travel through the liquid chromatography (LC) column at nearly the same rate, resulting in almost identical retention times. This co-elution is critical as it ensures both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

-

Mass Spectrometric Differentiation : The key difference lies in their mass. The deuterium atoms increase the molecular weight of this compound by three Daltons. A tandem mass spectrometer can easily distinguish between the two compounds based on their unique mass-to-charge ratios (m/z). This allows for simultaneous but distinct detection.[3]

-

Ratio-Based Quantification : A known, fixed concentration of this compound is added to every sample, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process. Any loss of substance during sample handling or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio normalization effectively cancels out procedural and systemic errors, leading to highly accurate and precise results.

The logical relationship underpinning this principle is illustrated in the diagram below.

Caption: Principle of ratio-based quantification using a SIL internal standard.

Quantitative Data and Mass Spectrometric Parameters

The precise detection of acetylcysteine and its deuterated internal standard is achieved using tandem mass spectrometry, typically in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and a characteristic product ion for each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Acetylcysteine | 164.1 | 122.0 | ESI+ | [3] |

| This compound | 167.1 | 123.0 | ESI+ | [3] |

| Table 1: Typical MRM Transitions for Acetylcysteine and this compound. |

Note: The precursor ion [M+H]+ for acetylcysteine (MW = 163.19) is m/z 164.1. For this compound, the molecular weight is increased by three, resulting in a precursor ion of m/z 167.1. The fragmentation pattern remains consistent, leading to a corresponding +3 Da shift in the product ion.

Experimental Protocol: A Representative Bioanalytical Method

The following protocol outlines a typical LC-MS/MS method for the quantification of total acetylcysteine in human plasma.

4.1 Sample Preparation (Protein Precipitation & Reduction)

-

Aliquoting: Pipette 100 µL of human plasma (from calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of a working solution of this compound (e.g., 1000 ng/mL in methanol) to each tube.

-

Reduction Step: To measure total acetylcysteine (both free and disulfide-bound forms), a reduction step is necessary. Add 50 µL of a reducing agent solution (e.g., 100 mM Dithiothreitol, DTT) and vortex briefly. Incubate for 30 minutes at 4°C.[4]

-

Protein Precipitation: Add 400 µL of a cold protein precipitation solvent, such as acetonitrile or trichloroacetic acid, to each tube.[3]

-

Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2 Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Table 2: Representative Liquid Chromatography Conditions. |

4.3 Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | As specified in Table 1 |

| Gas Temperatures | Optimized for the specific instrument (e.g., 350-500 °C) |

| Ion Spray Voltage | Optimized for the specific instrument (e.g., 4500 V) |

| Table 3: Representative Mass Spectrometry Conditions. |

The workflow for this experimental protocol is visualized below.

Caption: Standard experimental workflow for acetylcysteine analysis in plasma.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of acetylcysteine. Its mechanism of action is predicated on the robust principles of stable isotope dilution. By perfectly mimicking the analyte during sample processing and chromatographic separation while being distinctly identifiable by the mass spectrometer, it allows for the normalization of analytical variability. This ensures that the data generated from LC-MS/MS methods are of the highest accuracy, precision, and reliability, meeting the stringent requirements of regulatory bodies and the demands of modern drug development.[5][6] The use of such an internal standard is a cornerstone of high-quality bioanalytical science.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 6. ema.europa.eu [ema.europa.eu]

Applications of Acetylcysteine-d3 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmacokinetic (PK) research. The use of deuterated compounds, in particular, offers a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Acetylcysteine-d3 (N-acetyl-d3-cysteine) serves as a prime example of a deuterated internal standard crucial for the accurate quantification of the mucolytic and antioxidant drug, N-acetylcysteine (NAC), in biological matrices. This technical guide provides an in-depth overview of the core applications of this compound in pharmacokinetic studies, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[1][2] Its chemical and physical properties are nearly identical to unlabeled Acetylcysteine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling reliable quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.[1][2]

Core Principles of Stable Isotope Dilution

The use of this compound in pharmacokinetic analysis is based on the principle of stable isotope dilution. A known amount of the deuterated standard is added to each biological sample (e.g., plasma) at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by LC-MS/MS. Because the internal standard is subject to the same experimental variations as the analyte, this ratio remains constant, leading to highly accurate and precise measurements.

Experimental Protocols

A typical pharmacokinetic study involving the analysis of Acetylcysteine using this compound as an internal standard follows a well-defined workflow. The following sections detail the key experimental methodologies.

Sample Preparation: Protein Precipitation

A common method for extracting Acetylcysteine from plasma is protein precipitation. This process removes larger protein molecules that can interfere with the analysis.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Trichloroacetic acid (TCA) solution or Acetonitrile (ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add a specific volume of the this compound internal standard solution to each plasma sample.

-

To precipitate the proteins, add 200 µL of cold acetonitrile or a specific concentration of trichloroacetic acid.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant is then injected into an LC-MS/MS system for separation and quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions monitored are:

Data Presentation: Pharmacokinetic Parameters of Acetylcysteine

Table 1: Pharmacokinetic Parameters of Acetylcysteine after Oral Administration

| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Reference |

| 200-400 mg | 0.35 - 4 | 1 - 2 | - | 6.25 | [3][4] |

| 600 mg | 15.3 ± 4.5 | 2.0 ± 0.8 | 48.4 ± 14.8 | - | [5] |

Table 2: Pharmacokinetic Parameters of Acetylcysteine after Intravenous Administration

| Dose | Cmax (mg/L) | Vd (L/kg) | CL (L/h/kg) | Half-life (h) | Reference |

| 200 mg | - | 0.47 | 0.11 | 5.58 | [4][6] |

| 600 mg | 83.3 | - | - | ~8 | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Metabolic Pathway of Acetylcysteine

Acetylcysteine is a prodrug to L-cysteine and a precursor to the antioxidant glutathione.[8] Its metabolism is central to its therapeutic effects.

Conclusion

This compound is a critical tool in the field of pharmacokinetics, enabling the precise and accurate quantification of N-acetylcysteine in biological samples. Its use as an internal standard in LC-MS/MS assays is a well-established and robust method that underpins numerous clinical and research studies. While the direct pharmacokinetic profiling of this compound as a tracer is not widely documented, its role in facilitating the generation of high-quality pharmacokinetic data for its unlabeled counterpart is invaluable for drug development professionals. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important compound.

References

- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jvsmedicscorner.com [jvsmedicscorner.com]

- 7. croalliance.com [croalliance.com]

- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]

The Role of Acetylcysteine-d3 in Metabolic Tracer Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated N-acetylcysteine (Acetylcysteine-d3) as a stable isotope tracer for studying metabolic pathways, with a primary focus on glutathione (GSH) biosynthesis. This document details the underlying principles, experimental methodologies, data interpretation, and the significance of this technique in advancing our understanding of cellular redox homeostasis and drug development.

Introduction: The Significance of Tracing Glutathione Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and serves as a critical antioxidant, defending cells against damage from reactive oxygen species (ROS).[1] Depletion of cellular GSH is implicated in a wide range of pathologies, including neurodegenerative diseases, liver damage, and cancer.[1] N-acetylcysteine (NAC) is a widely used therapeutic agent and supplement that functions as a precursor for L-cysteine, which is the rate-limiting amino acid for de novo GSH synthesis.[2]

To accurately quantify the dynamics of GSH synthesis and assess the efficacy of NAC, researchers employ stable isotope tracing. This compound (NAC-d3), a deuterated form of NAC, serves as an ideal tracer. By introducing a known mass shift, it allows for the precise tracking of its metabolic fate using mass spectrometry, distinguishing the newly synthesized metabolites from the pre-existing endogenous pool. This technique, known as metabolic flux analysis, provides quantitative insights into the rates of synthesis, turnover, and distribution of GSH and its precursors.[3][4]

Core Principle: Stable Isotope Tracing with this compound

The fundamental principle of using NAC-d3 is to introduce a "heavy" version of the NAC molecule into a biological system. The deuterium atoms on the acetyl group increase the molecule's mass without significantly altering its chemical properties.[5]

The metabolic pathway is as follows:

-

Uptake and Deacetylation: NAC-d3 is taken up by cells and deacetylated by cellular enzymes to yield deuterated L-cysteine (Cysteine-d3).

-

Incorporation into Glutathione: This labeled Cysteine-d3 is then incorporated into the glutathione synthesis pathway, leading to the production of deuterated glutathione (GSH-d3).

-

Mass Spectrometry Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can separate and detect the unlabeled (e.g., GSH) and labeled (e.g., GSH-d3) versions of the metabolites. The mass difference allows for their distinct quantification.[6]

By measuring the relative abundance of the labeled and unlabeled forms over time, one can calculate the rate of de novo synthesis of glutathione.

Key Metabolic Pathways and Workflows

The primary pathway investigated using NAC-d3 is the de novo glutathione synthesis pathway. The logical workflow for a typical tracer experiment is also outlined below.

Caption: Metabolic fate of this compound in de novo glutathione synthesis.

Caption: General experimental workflow for NAC-d3 metabolic tracer studies.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections provide representative protocols for in vivo and in vitro experiments.

In Vivo Administration and Sample Collection (Mouse Model)

This protocol is adapted from methodologies described for stable isotope-labeled NAC administration in mice.[5]

-

Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Administration: Administer a single intravenous (IV) bolus dose of 150 mg/kg of this compound to the subject (e.g., female wild-type mouse).[5]

-

Time-Point Collection: At designated time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.

-

Tissue Harvesting: Immediately following blood collection, euthanize the animal and rapidly excise tissues of interest (e.g., brain, liver).[7] Flash-freeze all samples in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.[7]

-

Sample Processing:

-

Plasma: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Red Blood Cells (RBCs): Isolate the RBC pellet after plasma separation.

-

Tissue: Homogenize frozen tissue samples in a suitable ice-cold extraction buffer.

-

In Vitro Cell Culture Labeling

This protocol is a general framework for labeling cultured cells.

-

Cell Seeding: Plate cells (e.g., human-derived mid-brain neurons) at a desired density and allow them to adhere and grow for 24-48 hours.[8]

-

Labeling Medium Preparation: Prepare fresh culture medium. Dissolve this compound to a final concentration typically in the range of 1-5 mM. Ensure the pH is adjusted to 7.4.

-

Labeling: Aspirate the old medium from the cells and replace it with the NAC-d3-containing labeling medium.

-

Incubation and Collection: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours). At each time point, collect both the cell pellet and the culture medium.

-

Quenching and Extraction:

-

Aspirate the medium.

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the plate to quench metabolism and extract metabolites. Scrape the cells and collect the extract.

-

Metabolite Extraction and Sample Preparation for LC-MS/MS

Preventing the oxidation of thiol groups (in cysteine and GSH) is critical for accurate measurement.[9][10]

-

Thiol Derivatization: Immediately upon sample collection or tissue homogenization, add a derivatizing agent such as N-ethylmaleimide (NEM) to the sample. NEM forms a stable adduct with free thiol groups, preventing their oxidation to disulfides.[10]

-

Protein Precipitation: For plasma, tissue homogenates, or cell extracts, precipitate proteins by adding a cold solvent like acetonitrile or 2% sulfosalicylic acid (SSA).[11]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like NAC, cysteine, and GSH.[8]

-

Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[6][11]

-

MRM Transitions: Define specific precursor-to-product ion transitions to monitor both the unlabeled and d3-labeled versions of the target metabolites. An example for NAC and NAC-d3 is monitoring the transitions 164 → 122 m/z and 167 → 123 m/z, respectively.[6] Similar transitions would be established for Cysteine/Cysteine-d3 and GSH/GSH-d3.

Data Presentation and Interpretation

The primary output of these experiments is the quantification of labeled and unlabeled metabolites over time. This data allows for the calculation of key metabolic parameters.

Quantitative Data Summary

The following table summarizes the types of quantitative data obtained from this compound tracer experiments. The values are representative examples based on typical findings in the literature.

| Parameter | Analyte | Sample Type | Representative Value/Finding | Significance |

| Isotopic Enrichment | GSH-d3 | Red Blood Cells | 5-15% enrichment after 2 hours | Indicates the fraction of the total GSH pool that was newly synthesized. |

| Fractional Synthesis Rate (FSR) | Glutathione | Liver | 0.2-0.5 per hour | Represents the rate at which the GSH pool is renewed. |

| Concentration of Labeled Species | Cysteine-d3 | Plasma | Peak at 15-30 min post-IV dose | Shows the kinetics of NAC-d3 deacetylation and Cysteine-d3 availability. |

| Redox Ratio | (GSH-d3) / (GSSG-d3) | Brain Tissue | >100:1 | Measures the redox status of the newly synthesized glutathione pool.[5] |

| Mass Isotopologue Distribution (MID) | Glutathione | Cultured Neurons | M+0, M+1, M+2, M+3... | Details the abundance of each isotopologue, providing deep pathway insights.[8] |

Note: The values presented are illustrative and will vary significantly based on the experimental model, dosage, time points, and analytical methods.

Data Analysis and Flux Calculation

The raw data from the LC-MS/MS (peak areas for each labeled and unlabeled analyte) must be corrected for the natural abundance of stable isotopes. Software tools like IsoCor can be used for this correction.[8] The fractional synthesis rate (FSR) can then be calculated using precursor-product models, which relate the isotopic enrichment of the product (GSH-d3) to the enrichment of its precursor (Cysteine-d3) over time.

Conclusion

This compound is a powerful and precise tool for interrogating the dynamics of glutathione metabolism. As a stable isotope tracer, it enables researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic flux. The methodologies outlined in this guide—from in vivo administration to detailed LC-MS/MS analysis—provide a robust framework for quantifying the rate of de novo GSH synthesis. This approach is invaluable for evaluating the biochemical efficacy of NAC and other therapeutic interventions aimed at bolstering cellular antioxidant defenses, offering critical insights for drug development and the study of diseases rooted in oxidative stress.

References

- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymbiotika.com [cymbiotika.com]

- 3. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Acetylcysteine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acetylcysteine-d3, a deuterated analog of Acetylcysteine. The information presented is collated from various safety data sheets and toxicological reports for Acetylcysteine, which is considered a suitable surrogate for its deuterated counterpart in the context of safety and handling.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight odor. It is soluble in water and ethanol.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C5H6D3NO3S | [2] |

| Molecular Weight | 166.21 g/mol | [2] |

| Appearance | White crystalline powder or crystals | |

| Melting Point | 106 - 108 °C | |

| Solubility | Soluble in water and ethanol.[1] | [1][3] |

| pH (1% solution) | 2.0 - 2.8 | [1] |

| log Pow (n-octanol/water) | -0.6 at 23 °C |

Toxicological Data

The acute toxicity of Acetylcysteine has been evaluated by oral administration in animal models.

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 5,050 mg/kg | [4] |

| LD50 | Mouse | Oral | > 3000 mg/kg | [5] |

Skin and Eye Irritation:

-

Skin: Non-irritating.

-

Eyes: Causes serious eye irritation.[4]

Experimental Protocols

The toxicological data for Acetylcysteine are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity is determined by administering the substance to a group of fasted animals in a stepwise procedure. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A post-mortem examination is performed on all animals. The LD50 is calculated based on the number of animal deaths.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test assesses the potential of a substance to cause local skin irritation or corrosion. A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin of a single animal (typically a rabbit) and covered with a gauze patch.[6][7] The exposure period is typically 4 hours.[6] After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7] The severity of the skin reactions is scored. If no corrosive effect is observed, the test may be confirmed in additional animals.[6]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically a rabbit).[8][9] The other eye serves as a control.[8][9] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[10] The severity of the lesions is scored to determine the irritation potential. The reversibility of any observed effects is also assessed over a period of 21 days.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Safe Handling Practices

-

Handle in a well-ventilated area to avoid dust formation and inhalation.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly closed container.[11]

-

Keep in a cool, dry place.

-

Recommended storage temperature is between 2°C and 8°C.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly with water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and guidelines. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-L-cysteine-d3 | TRC-A172092-50MG | LGC Standards [lgcstandards.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medline.com [medline.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. pfizermedical.com [pfizermedical.com]

Acetylcysteine-d3: A Technical Review for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcysteine-d3 (N-Acetyl-L-cysteine-d3) is the deuterated analog of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for paracetamol overdose.[1] In the realm of scientific research, this compound has carved a niche for itself, not as a therapeutic agent in its own right, but as a critical tool in the precise quantification of its non-deuterated counterpart, NAC. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical applications, and the pharmacokinetic context provided by its non-deuterated form.

Physicochemical Properties and Synthesis

This compound is structurally identical to NAC, with the exception of the three hydrogen atoms on the acetyl methyl group being replaced by deuterium atoms. This isotopic labeling results in a slightly higher molecular weight, a feature that is central to its primary application.

While specific, detailed synthesis protocols for this compound are not abundantly available in peer-reviewed literature, the general method can be inferred from the synthesis of NAC and other deuterated compounds. The process typically involves the acetylation of L-cysteine using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, under controlled conditions. Subsequent purification steps, such as recrystallization or chromatography, are necessary to obtain a high-purity standard suitable for analytical use.

Core Application: Internal Standard in Bioanalysis

The predominant use of this compound in scientific research is as an internal standard (IS) for the quantification of NAC in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound has nearly identical physicochemical properties to NAC, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively normalized.

-

Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. The use of an internal standard that is added at the beginning of the extraction process allows for the correction of these losses, as both the analyte and the IS are assumed to be lost to the same extent.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.

Experimental Protocol: Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized experimental protocol based on established methodologies for the analysis of NAC in human plasma:

-

Sample Preparation:

-

To a known volume of human plasma, add a precise amount of this compound solution of a known concentration.

-

To reduce any disulfide-bound NAC, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.

-

Protein precipitation is then carried out by adding a suitable organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing both NAC and this compound, is transferred to a clean tube and may be further processed or directly injected into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of NAC and this compound. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program is often employed to achieve optimal separation.

-

Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both NAC and this compound.

-

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis:

| Parameter | N-Acetylcysteine (NAC) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 164.0 | 167.0 |

| Product Ion (m/z) | 102.0 | 105.0 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

Pharmacokinetics of N-Acetylcysteine (Non-deuterated)

While pharmacokinetic data for this compound as a therapeutic agent is not available, understanding the pharmacokinetics of NAC provides a crucial context for its analysis. The following tables summarize the key pharmacokinetic parameters of orally and intravenously administered NAC in humans.

Table 1: Pharmacokinetic Parameters of Oral N-Acetylcysteine

| Parameter | Value | Reference |

| Bioavailability | 4-10% | [2] |

| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | [2] |

| Cmax (Peak Plasma Concentration) | 0.35 - 4 mg/L (200-400 mg dose) | [2] |

| Half-life (t1/2) | ~5.6 hours (adults) | [2] |

| Volume of Distribution (Vd) | 0.47 L/kg | [2] |

| Protein Binding | ~50% | [2] |

| Metabolism | Extensive first-pass metabolism in the gut and liver | [2] |

| Excretion | Primarily renal | [2] |

Table 2: Pharmacokinetic Parameters of Intravenous N-Acetylcysteine

| Parameter | Value | Reference |

| Bioavailability | ~100% | [2] |

| Metabolism | Bypasses first-pass metabolism | [2] |

Signaling Pathways and Experimental Workflows

As the primary role of this compound is in bioanalysis, there are no specific signaling pathways associated with its direct therapeutic action. However, the workflow for its use as an internal standard can be visualized.

Caption: Workflow for NAC quantification using this compound.

Conclusion

This compound is an indispensable tool in modern bioanalytical chemistry, enabling researchers to accurately and precisely quantify N-acetylcysteine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the reliable pharmacokinetic and clinical studies of NAC. While the therapeutic potential of deuterated compounds is an area of active research, the current body of scientific literature firmly establishes the primary contribution of this compound as a cornerstone of analytical methodology in drug development and clinical research.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Acetylcysteine in Human Plasma Using Acetylcysteine-d3 as an Internal Standard

Application Note

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of total N-acetylcysteine (NAC) in human plasma. The method utilizes Acetylcysteine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a reduction step with dithiothreitol (DTT) to convert oxidized forms of NAC to its free thiol form, followed by protein precipitation with trichloroacetic acid (TCA). This method is suitable for pharmacokinetic and bioequivalence studies of N-acetylcysteine.

Introduction

N-acetylcysteine is a widely used medication and supplement known for its mucolytic and antioxidant properties. Accurate determination of its concentration in biological matrices is crucial for clinical and research purposes. This LC-MS/MS method provides a reliable approach for the quantification of total NAC in human plasma, addressing the challenge of its in-vivo oxidation.

Experimental Workflow

The overall experimental workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

Application Notes: Quantitative Analysis of Acetylcysteine in Human Plasma using Acetylcysteine-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a medication and supplement used to treat paracetamol (acetaminophen) overdose and to loosen thick mucus in individuals with respiratory conditions. It is a precursor to the antioxidant glutathione, playing a key role in cellular protection. Accurate quantification of NAC in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides a detailed protocol for the determination of total N-acetylcysteine in human plasma using a stable isotope-labeled internal standard, Acetylcysteine-d3 (d3-NAC), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.

Metabolic Pathway of N-Acetylcysteine

N-acetylcysteine exerts its therapeutic effects primarily through its role as a precursor for L-cysteine, which is a substrate for the synthesis of glutathione (GSH). Glutathione is a critical endogenous antioxidant that detoxifies reactive metabolites and protects cells from oxidative damage. In the context of paracetamol overdose, a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), is produced, which depletes glutathione stores and leads to liver damage. NAC replenishes glutathione levels, thereby enhancing the detoxification of NAPQI.

Caption: Metabolic pathway of N-Acetylcysteine.

Experimental Protocols

This section details the procedures for the quantification of total N-acetylcysteine in human plasma. To measure total NAC, a reduction step is necessary to convert any oxidized forms (e.g., disulfides) back to the free thiol form.

Materials and Reagents

-

N-acetylcysteine (Reference Standard)

-

This compound (Internal Standard)

-

Trichloroacetic acid (TCA)

-

Dithiothreitol (DTT)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

Stock and Working Solutions

-

NAC Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylcysteine in ultrapure water.

-

d3-NAC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the NAC stock solution in ultrapure water to create calibration standards. Prepare a working solution of d3-NAC at an appropriate concentration.

Sample Preparation

-

Reduction of Disulfides:

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of a 1 M Dithiothreitol (DTT) solution.

-

Vortex briefly and incubate at 37°C for 30 minutes to reduce all oxidized forms of NAC.

-

-

Internal Standard Spiking:

-

Add 20 µL of the d3-NAC working solution to each tube.

-

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Caption: Sample preparation workflow.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | A linear gradient can be optimized. A typical starting point is 2% B, increasing to 95% B over 5 minutes. |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-acetylcysteine: 164 -> 122This compound: 167 -> 123[1][2] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Collision Gas (CAD) | Medium |

Method Validation Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results from published methods.

Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| N-acetylcysteine | 10 - 5000 | > 0.99[1][2] |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 10 | < 10 | 90 - 110 |

| Medium | 500 | < 10 | < 10 | 90 - 110 |

| High | 4000 | < 10 | < 10 | 90 - 110 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 30 | > 85 | 90 - 110 |

| High | 4000 | > 85 | 90 - 110 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of total N-acetylcysteine in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications. Adherence to the detailed experimental protocols and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Bioanalysis of N-Acetylcysteine Utilizing Acetylcysteine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-acetylcysteine (NAC) in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols incorporate Acetylcysteine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Introduction

N-acetylcysteine (NAC) is a mucolytic agent and an antidote for acetaminophen overdose. Accurate quantification of NAC in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Due to its polar nature and potential for oxidation, robust sample preparation is paramount for reliable bioanalysis. This compound serves as an ideal internal standard as it shares near-identical physicochemical properties with NAC, co-elutes chromatographically, and corrects for variability during sample preparation and ionization.[1] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The selection of a sample preparation technique significantly impacts recovery, matrix effects, and the overall sensitivity of the bioanalytical method. Below is a comparative summary of quantitative data for the analysis of N-acetylcysteine using different sample preparation methods with this compound as the internal standard.

| Parameter | Protein Precipitation (Trichloroacetic Acid) | Liquid-Liquid Extraction (Ethyl Acetate) | Reference(s) |

| Analyte | N-Acetylcysteine | N-Acetylcysteine | |

| Internal Standard | This compound | Not explicitly stated, but common practice | [1][2] |

| Biological Matrix | Human Plasma | Human Plasma | [1][2] |

| Linearity Range | 10 - 5000 ng/mL | 50 - 1000 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 50 ng/mL | [1][2] |

| Extraction Recovery | Significantly enhanced by TCA | Not explicitly stated | [1] |

| Precision (RSD%) | Not explicitly stated | 8.7% to 13.4% | [2] |

| Accuracy (Relative Error %) | Not explicitly stated | -5.9% to 8.5% | [2] |

Experimental Workflows and Signaling Pathways

General Bioanalytical Workflow

The overall process for the bioanalysis of N-acetylcysteine from sample collection to data acquisition is depicted below.

Caption: General workflow for NAC bioanalysis.

Protein Precipitation (PPT) Workflow

This workflow illustrates the key steps involved in the protein precipitation method for sample cleanup.

Caption: Protein Precipitation workflow for NAC analysis.

Liquid-Liquid Extraction (LLE) Workflow

This diagram outlines the procedural steps for the liquid-liquid extraction of N-acetylcysteine.

Caption: Liquid-Liquid Extraction workflow for NAC.

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol is adapted from a method developed for the determination of total N-acetylcysteine in human plasma.[1]

1. Materials and Reagents

-

N-Acetylcysteine (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (Screened for low endogenous NAC)

-

Trichloroacetic Acid (TCA) solution (10% w/v in water)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of NAC and this compound in methanol.

-

Prepare working standard solutions of NAC by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the range of 10-5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation Procedure

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 500 ng/mL).

-

Add 100 µL of 10% TCA solution to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Parameters

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Gradient: (To be optimized, e.g., start with 5% B, ramp to 95% B)

-

MS System: API 4000 triple quadrupole mass spectrometer or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

This protocol is based on a method for the determination of total N-acetylcysteine in human plasma, which involves a reduction step to measure both free and bound NAC.[2]

1. Materials and Reagents

-

N-Acetylcysteine (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma

-

Dithiothreitol (DTT)

-

Ethyl Acetate (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock and working solutions of NAC and this compound as described in Protocol 1.

-

Prepare calibration standards by spiking blank human plasma to achieve final concentrations in the range of 50-1000 ng/mL.[2]

-

Prepare QC samples at appropriate concentrations.

3. Sample Preparation Procedure

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard solution.

-

To measure total NAC, add a solution of DTT to reduce oxidized forms of NAC. Incubate as required (e.g., 30 minutes at 37°C).

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to dissolve and transfer to an autosampler vial.

-

Inject into the LC-MS/MS system.

4. LC-MS/MS Parameters

-

LC and MS conditions can be similar to those described in Protocol 1, with optimization as needed for the specific instrumentation. The MRM transitions for NAC and this compound remain the same.

Conclusion

The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the bioanalytical study. Protein precipitation with TCA is a rapid and simple method that provides good recovery for N-acetylcysteine.[1] Liquid-liquid extraction, while more labor-intensive, can yield cleaner extracts, potentially reducing matrix effects and improving assay robustness. For both methods, the use of this compound as an internal standard is critical for achieving accurate and precise quantification of N-acetylcysteine in biological samples. It is recommended to perform a thorough method validation for the chosen technique to ensure it meets the required regulatory standards.

References

- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Acetylcysteine-d3 in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a widely used mucolytic agent and an antidote for acetaminophen overdose. The analysis of NAC and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Acetylcysteine-d3 (d3-NAC), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides a detailed protocol for the analysis of this compound in human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for extracting acetylcysteine and its deuterated analog from urine involves solid-phase extraction.[1]

Materials:

-

Human urine samples

-

This compound (Internal Standard)

-

Strong Anion-Exchange (SAX) SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

Formic acid

-

Ammonium hydroxide

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

-

Transfer 1 mL of the clear supernatant to a clean tube.

-

Spike the urine sample with the this compound internal standard solution to a final concentration of 100 ng/mL.

-

SPE Cartridge Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

-

Elution: Elute the analyte and internal standard with 2 mL of a solution of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data Presentation

Mass Spectrometric Detection

The detection and quantification of Acetylcysteine and its deuterated internal standard are achieved using Multiple Reaction Monitoring (MRM). The mass transitions are a critical parameter for the selectivity and sensitivity of the method.

Table 2: MRM Transitions for Acetylcysteine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Acetylcysteine | 164.0 | 122.0 | ESI+ | [2][3] |

| This compound | 167.0 | 123.0 | ESI+ | [2][3] |

Method Validation Parameters

The following table summarizes typical validation parameters for a similar UPLC-MS method for acetylcysteine analysis, which can be expected for this protocol.[4][5]

Table 3: Typical Method Validation Parameters

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) |

| Precision (%RSD) | < 15% (except at LLOQ, < 20%) |

| Recovery | 85 - 115% |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol for this compound in urine samples.

Caption: Experimental workflow for urine sample analysis.

Logical Relationship of Analytical Components

This diagram shows the relationship between the key components of the analytical method.

Caption: Relationship of analytical method components.

References

- 1. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Gas chromatography-mass spectrometry (GC-MS) applications of Acetylcysteine-d3

For Researchers, Scientists, and Drug Development Professionals